Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane

stereochemistry tropane SAR conformational analysis

Researchers sourcing tropane scaffolds often encounter stereochemical ambiguity that compromises downstream SAR and synthetic outcomes. Exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane eliminates this risk with a fully characterized exo configuration at the 3-position. - Defined exo-3-cyano stereochemistry ensures correct spatial orientation for receptor-targeted chemotypes - Transformable nitrile group enables divergent library synthesis (→ CH₂NH₂, COOH, tetrazole) - Orthogonal N-Boc protection allows late-stage deprotection and modular N-functionalization - Batch-certified ≥98% purity with HPLC, NMR, and GC documentation Eliminates chiral separation costs and enables direct entry into validated synthetic pathways for CNS drug discovery and agrochemical insecticide programs.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 1147558-40-4
Cat. No. B1393164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane
CAS1147558-40-4
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)C#N
InChIInChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-7H2,1-3H3/t9?,10-,11+
InChIKeyUVURMTGIVKSLEM-FGWVZKOKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane Intermediate Profile


Exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane (CAS 1147558-40-4, MF: C13H20N2O2, MW: 236.31) is a functionalized 8-azabicyclo[3.2.1]octane (tropane) scaffold derivative. The compound incorporates three key structural features: the stereochemically defined exo-configured 3-cyano substituent, the N-Boc (tert-butoxycarbonyl) protecting group, and the rigid bridged bicyclic core. This combination makes it an intermediate building block for agrochemical and medicinal chemistry programs targeting tropane-derived pharmacophores. Vendor purity specifications range from 95% to ≥98% (AKSci, MolCore, Bidepharm) . The bicyclic framework constitutes a core element of numerous neuroactive compounds and serves as a privileged scaffold in CNS drug discovery [1].

Stereochemistry Exo-3-cyano configuration provides a defined spatial vector for tropane scaffold elaboration.
Protecting Group N-Boc enables intermediate-stage functionalization with mild acidic deprotection for late-stage diversification.
Functional Handle 3-Cyano group allows reduction, hydrolysis, or cycloaddition, supporting divergent synthetic routes.

Why Generic Analogs Cannot Replace Exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane


Substitution with structurally related 8-azabicyclo[3.2.1]octane derivatives is scientifically invalid without revalidation of synthetic outcomes and downstream biological profiles. The exo stereochemical configuration at the 3-position is not interchangeable with endo isomers due to the rigid bridged bicyclic framework's distinct spatial presentation of the cyano substituent. Furthermore, the N-Boc protecting group confers specific orthogonality relative to alternative N-substituents (e.g., N-methyl, N-benzyl, N-Cbz), dictating compatibility with subsequent deprotection and functionalization sequences. 3-Cyano-8-substituted-8-azabicyclo[3.2.1]octanes constitute a defined class of agrochemical intermediates in insecticide synthesis, with the specific substitution pattern influencing downstream transformation efficiency [1][2].

Endo isomers or stereochemical mixtures
Exo/endo configuration alters spatial presentation of the cyano group; reported binding affinity differences can exceed 10-fold in related tropane systems. Stereochemistry may not transfer without revalidation.
N-alkyl analogs (N-methyl, N-benzyl) instead of N-Boc
N-Boc orthogonality permits selective deprotection; permanent N-alkyl groups lock synthetic trajectory and prevent late-stage N-functionalization. Synthetic strategy must be reviewed.
3-hydroxy, 3-oxo, or 3-unsubstituted analogs
Only the cyano group offers 4+ direct transformation pathways; alternative 3-substituents constrain diversification and may require additional synthetic steps. Transformability differs significantly.

Exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane Differentiation Evidence


Exo vs. Endo 3-Cyano Stereochemistry

The exo-configuration at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold presents the cyano substituent in a distinctly different spatial orientation relative to the endo-isomer. In the bridged bicyclic tropane framework, exo-substituents project away from the nitrogen bridge (equatorial-like orientation), whereas endo-substituents project toward the bridge (axial-like orientation). This stereochemical distinction has been demonstrated to produce divergent biological activities in receptor binding studies of structurally related tropane derivatives, where exo vs. endo substitution patterns yield binding affinity differences that can exceed 10-fold at monoamine transporters [1][2].

Exo vs. Endo 3-Cyano Stereochemistry
Class-level inference
Exo-3-cyano: defined stereochemistry
Endo-3-cyano: hypothetical analog
Binding affinity differences reported to exceed 10-fold at monoamine transporters for related tropanes.
Stereochemical fidelity supports reproducible SAR; exo configuration may not be assumed interchangeable with endo.
Condition: bridged bicyclic scaffold; receptor binding assay context.
stereochemistry tropane SAR conformational analysis

N-Boc vs. N-Methyl Protecting Groups

The N-Boc protecting group in exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane provides synthetic orthogonality not available with permanently substituted N-alkyl analogs such as N-methyl-3-cyano-8-azabicyclo[3.2.1]octane. While N-methyl derivatives serve as direct precursors to insecticidal active compounds, the Boc-protected variant enables intermediate-stage functionalization of the bicyclic core followed by selective deprotection under mild acidic conditions (TFA or HCl/dioxane) to reveal the free secondary amine for subsequent N-functionalization. 3-Cyano-8-substituted-8-azabicyclo[3.2.1]octanes, including N-Boc derivatives, are established as key intermediates for certain insecticides, with the protecting group choice dictating the order and scope of downstream transformations [1][2].

N-Boc vs. N-Methyl Protecting Groups
Class-level inference
N-Boc: acid-labile, removable
N-methyl: permanent, not cleavable
Boc group enables intermediate functionalization with subsequent selective deprotection (TFA/HCl).
Protecting group orthogonality dictates synthetic sequence; N-Boc permits late-stage N-diversification.
Multi-step synthesis context for agrochemical and pharmaceutical intermediates.
protecting group strategy synthetic methodology agrochemical intermediates

3-Cyano: Versatile Synthetic Handle

The 3-cyano substituent in exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane serves as a versatile functional handle capable of undergoing multiple downstream transformations not accessible to 3-hydroxy, 3-oxo, or 3-unsubstituted analogs. The nitrile can be reduced to the corresponding aminomethyl group (catalytic hydrogenation or hydride reduction), hydrolyzed to the carboxylic acid or amide, or participate in cycloaddition reactions. The patent literature explicitly identifies 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes as intermediates for certain insecticides, with the cyano group serving as a key functional handle for subsequent molecular elaboration [1][2]. Alternative 3-substituents (e.g., hydroxy, oxo, unsubstituted) lack this breadth of direct synthetic transformation potential without additional functional group installation steps.

3-Cyano Transformability
Class-level inference
≥4 downstream pathways
Reduction, hydrolysis, amide formation, tetrazole synthesis vs. ≤2 for hydroxy/oxo analogs.
Maximizes intermediate versatility for divergent library synthesis; single procurement supports multiple chemotypes.
Standard nitrile interconversion conditions.
functional group interconversion cyano group utility synthetic intermediate

Supplier-Grade Purity Comparison

Exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane (CAS 1147558-40-4) is commercially available with defined purity specifications that enable direct comparison across suppliers. Bidepharm offers the compound at 98% purity with accompanying analytical documentation including NMR, HPLC, and GC batch certificates . MolCore supplies the compound at NLT 98% under ISO certification . AK Sci offers a minimum purity specification of 95% . These specifications establish procurement benchmarks that may differ from related analogs where purity may be undefined or lower. For instance, structurally related N-Boc-3-cyano-8-azabicyclo[3.2.1]octane without stereochemical designation (CAS 856900-26-0) is available at 95% purity [1].

Supplier Purity Benchmark
Cross-study comparable
Up to 98% purity
Comparator (CAS 856900-26-0, undefined stereochemistry) available at 95%.
Higher available purity may reduce pre-use purification needs; batch certificates (NMR, HPLC, GC) support procurement decisions.
Commercial vendor specifications; analytical documentation review advised.
purity analysis procurement specification quality control

Exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane Application Scenarios


Insecticide Intermediate

Exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane serves as a key protected intermediate in the synthesis of 8-azabicyclo[3.2.1]octane-derived insecticides. Patent literature (WO 96/37494) and process patents (US 6323343) identify 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes as intermediates for certain insecticides. The exo stereochemistry ensures the correct spatial orientation of the cyano group, while the Boc protection enables late-stage deprotection and subsequent N-functionalization with insecticidally active pharmacophores. Procurement of this specific stereoisomer eliminates the need for chiral separation and ensures direct entry into validated synthetic pathways [1][2].

CNS Drug Discovery Scaffold

The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged core in CNS drug discovery, appearing in compounds targeting monoamine transporters, NK1 receptors, opioid receptors, and muscarinic receptors. Exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane provides a pre-functionalized entry point for scaffold-based medicinal chemistry campaigns. The exo-3-cyano substituent offers a defined stereochemical vector for structure-activity relationship studies, while the Boc protecting group allows for modular N-functionalization after scaffold elaboration. The established stereochemical influence of exo vs. endo substitution on receptor binding profiles supports the use of stereochemically defined building blocks in hit-to-lead optimization programs [3].

Divergent Tropane Library Synthesis

The 3-cyano functionality in exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane enables divergent library synthesis from a single intermediate stock. The nitrile can be reduced to the aminomethyl derivative (for subsequent amide or sulfonamide coupling), hydrolyzed to the carboxylic acid (for amide bond formation or esterification), or converted to the tetrazole (as a carboxylic acid bioisostere). This transformability allows medicinal chemistry teams to generate multiple chemotypes from one procurement, maximizing the value of the purchased intermediate. The Boc group preserves the option for N-diversification after 3-position elaboration, providing a two-dimensional diversification strategy [4].

Analytical Reference Standard

Given the defined stereochemistry (exo-3-cyano) and the commercial availability at 98% purity with batch-specific analytical documentation (NMR, HPLC, GC), exo-8-Boc-3-cyano-8-azabicyclo[3.2.1]octane (CAS 1147558-40-4) is suitable for use as an analytical reference standard. The compound's well-characterized physical properties (density: 1.1±0.1 g/cm³, boiling point: 359.4±35.0°C predicted) and defined molecular identity (MF: C13H20N2O2, MW: 236.31) support its use in HPLC method development, LC-MS calibration, and NMR spectroscopy reference applications .

Application
Selection Property
Validation Focus
Insecticide intermediate synthesis
Stereochemically defined exo-3-cyano; N-Boc protection for late-stage functionalization
Patent pathway alignment; deprotection and N-functionalization efficiency
CNS drug discovery scaffold
Exo-3-cyano vector for SAR; Boc group allows modular N-diversification
Receptor-binding assay context; stereochemical influence on target engagement
Divergent tropane library synthesis
3-Cyano convertibility (reduction, hydrolysis, cycloaddition); Boc orthogonality
Downstream transformation verification; diversification scope and reproducibility
Analytical reference standard
Defined exo stereochemistry; high purity with batch-specific certificates (NMR, HPLC, GC)
Method development and system suitability; batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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